Stannane, ((phenylsulfonyl)methyl)tributyl-
Overview
Description
Stannane, ((phenylsulfonyl)methyl)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to a phenylsulfonylmethyl group and three butyl groups. Organotin compounds, including stannanes, are known for their diverse applications in organic synthesis, particularly in radical reactions and as reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stannane, ((phenylsulfonyl)methyl)tributyl- typically involves the reaction of tributyltin hydride with a phenylsulfonylmethyl precursor. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organotin compound.
Industrial Production Methods
Industrial production of stannane, ((phenylsulfonyl)methyl)tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity and reactivity of organotin compounds .
Chemical Reactions Analysis
Types of Reactions
Stannane, ((phenylsulfonyl)methyl)tributyl- undergoes various chemical reactions, including:
Substitution: The phenylsulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: Although less common, it can undergo oxidation to form tin oxides and other derivatives.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other hydride donors are commonly used.
Catalysts: Palladium and other transition metal catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from reactions involving stannane, ((phenylsulfonyl)methyl)tributyl- include reduced organic compounds, substituted derivatives, and various organotin byproducts .
Scientific Research Applications
Stannane, ((phenylsulfonyl)methyl)tributyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stannane, ((phenylsulfonyl)methyl)tributyl- involves the formation of tin-centered radicals, which can initiate a variety of radical reactions. The tin atom’s affinity for sulfur and other nucleophiles facilitates these reactions, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: A widely used reducing agent in radical reactions.
Triphenyltin Hydride: Another organotin hydride with similar reactivity but different solubility and toxicity profiles.
Stannane (SnH4): The simplest tin hydride, used as a precursor in the synthesis of more complex organotin compounds.
Uniqueness
Stannane, ((phenylsulfonyl)methyl)tributyl- is unique due to the presence of the phenylsulfonylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in selective radical reactions and as a specialized reagent in organic synthesis .
Properties
IUPAC Name |
benzenesulfonylmethyl(tributyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-10(8,9)7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZBIJQYOEJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185064 | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31126-39-3 | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031126393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, ((phenylsulfonyl)methyl)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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